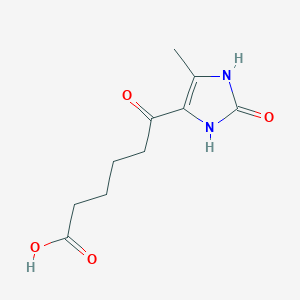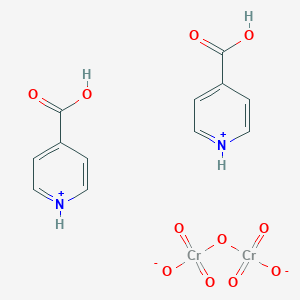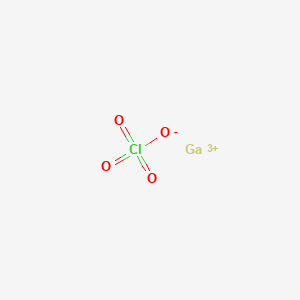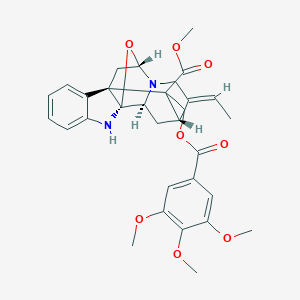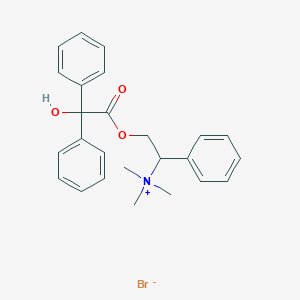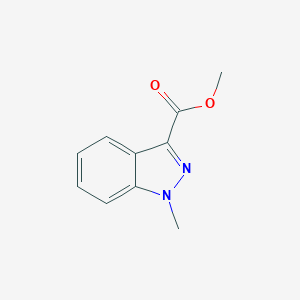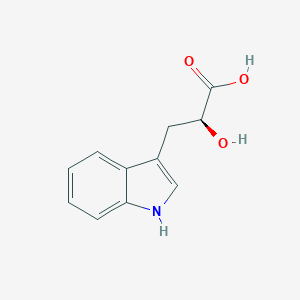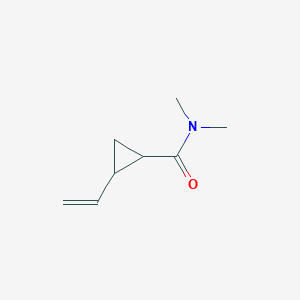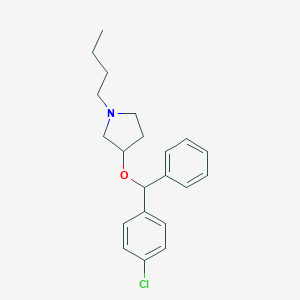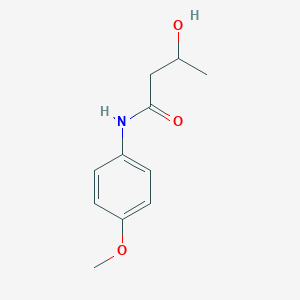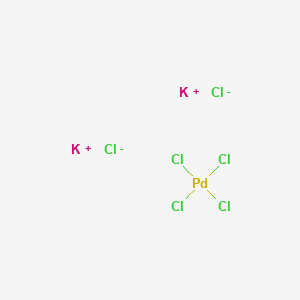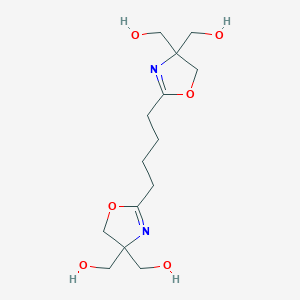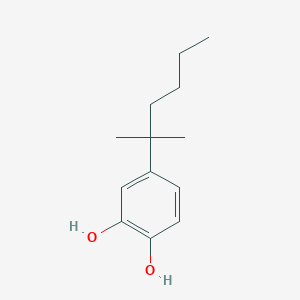
4-(2-Methylhexan-2-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylhexan-2-yl)benzene-1,2-diol, also known as "Methylhexanamine" or "DMAA," is a synthetic compound that has been used as a dietary supplement and in pre-workout supplements. It is a sympathomimetic drug that has been used for its stimulant effects. The compound has been banned in many countries due to its potential health risks and lack of safety data.
Mecanismo De Acción
DMAA works by stimulating the central nervous system, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. However, the exact mechanism of action is not fully understood, and more research is needed to fully understand the effects of DMAA on the body.
Efectos Bioquímicos Y Fisiológicos
DMAA has been found to increase heart rate, blood pressure, and respiration rate. It has also been found to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. However, the long-term effects of DMAA on the body are not fully understood, and more research is needed to determine its safety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAA has been used in lab experiments as a stimulant and performance-enhancing drug. It has been found to increase endurance and focus in animal studies. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries. This limits its use in lab experiments, as it may not be a safe or ethical choice.
Direcciones Futuras
Future research on DMAA should focus on its safety and efficacy as a performance-enhancing drug. More studies are needed to fully understand the effects of DMAA on the body, and to determine whether it is a safe and effective choice for athletes. Additionally, research should focus on alternative compounds that may have similar effects without the potential health risks associated with DMAA.
Métodos De Síntesis
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then reacted with benzaldehyde to form DMAA.
Aplicaciones Científicas De Investigación
DMAA has been studied for its potential use as a performance-enhancing drug in athletes. It has been found to increase energy, focus, and endurance, and has been used as a stimulant in pre-workout supplements. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries.
Propiedades
Número CAS |
100186-17-2 |
|---|---|
Nombre del producto |
4-(2-Methylhexan-2-yl)benzene-1,2-diol |
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
4-(2-methylhexan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |
Clave InChI |
ZWJIMGJEFLXTOY-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
Sinónimos |
1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



